Methyl 5-aminoisoquinoline-6-carboxylate
Description
Methyl 5-aminoisoquinoline-6-carboxylate is a heterocyclic organic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a methyl ester at position 4.
Properties
CAS No. |
187732-93-0 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.213 |
IUPAC Name |
methyl 5-aminoisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-7-6-13-5-4-8(7)10(9)12/h2-6H,12H2,1H3 |
InChI Key |
LXCHVVOCFVGLAY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=C1)C=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
Key structural analogs include methyl-substituted quinoline carboxylates with variations in substituent type, position, and functional groups. A comparative analysis is provided below:
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Methyl 5-aminoisoquinoline-6-carboxylate | Not Available | Likely C₁₁H₁₀N₂O₂ | ~218.21 (estimated) | -NH₂ (C5), -COOCH₃ (C6) |
| Methyl 2-acetamidoquinoline-6-carboxylate | 2221953-68-8 | C₁₃H₁₂N₂O₃ | 244.25 | -NHAc (C2), -COOCH₃ (C6) |
| Methyl 5-Amino-8-methoxy-4-phenylquinoline-6-carboxylate | 149221-76-1 | C₁₈H₁₆N₂O₃ | 308.34 | -NH₂ (C5), -OCH₃ (C8), -Ph (C4) |
| Methyl 2-chloroquinoline-5-carboxylate | 1192569-38-2 | C₁₁H₈ClNO₂ | 235.64 | -Cl (C2), -COOCH₃ (C5) |
Key Observations :
- Molecular Weight : Bulky substituents (e.g., phenyl, methoxy) significantly increase molecular weight, as seen in the 308.34 Da compound .
Table 2: Property Comparison
Key Observations :
- Toxicity: Methyl 2-acetamidoquinoline-6-carboxylate exhibits acute toxicity (Category 4), but ecological data (persistence, bioaccumulation) remain unknown .
- Synthetic Accessibility: Chlorinated analogs (e.g., Methyl 2-chloroquinoline-5-carboxylate) are simpler to synthesize than amino- or acetamido-substituted derivatives .
Functional and Application Differences
- Amino-Substituted Analogs: The -NH₂ group in this compound may enhance interactions with biological targets (e.g., enzymes, receptors) compared to chloro or acetamido analogs. This property is critical in drug design for improving binding affinity .
- Chlorinated Analogs: Chlorine substituents (e.g., in Methyl 2-chloroquinoline-5-carboxylate) increase electronegativity and stability, making these compounds suitable for catalytic or materials science applications .
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